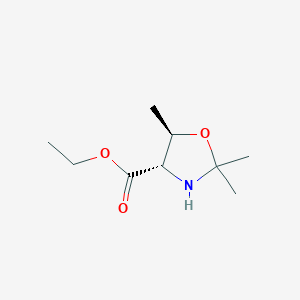
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate, also known as ethyl trans-4,5-epoxymethyl-2-methyl-oxazolidine-3-carboxylate, is a chemical compound used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis, helping to control the stereochemistry of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. However, it is not used as a drug and has no known side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate in lab experiments is its ability to act as a chiral auxiliary, helping to control the stereochemistry of reactions. However, its use is limited to certain types of reactions and may not be suitable for all experiments.
Zukünftige Richtungen
There are several future directions for research involving Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. These include exploring its use in the synthesis of biologically active compounds, investigating its potential as a ligand in asymmetric catalysis, and further understanding its mechanism of action in organic synthesis reactions. Additionally, research could be conducted to determine any potential environmental impacts associated with the synthesis and use of this compound.
Synthesemethoden
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate can be synthesized using various methods, including the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate chloroformate. Another method involves the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with oxalyl chloride.
Wissenschaftliche Forschungsanwendungen
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is used in scientific research for various purposes, including as a chiral auxiliary in organic synthesis, as a ligand in asymmetric catalysis, and as a reagent in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-12-8(11)7-6(2)13-9(3,4)10-7/h6-7,10H,5H2,1-4H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXCVCQUQEXBL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)


![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)


![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)